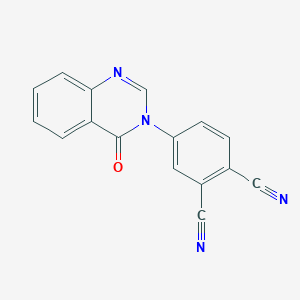

4-(4-oxo-3(4H)-quinazolinyl)phthalonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of quinazoline derivatives, closely related to "4-(4-oxo-3(4H)-quinazolinyl)phthalonitrile," involves several innovative approaches. For instance, copper-catalyzed processes using molecular oxygen as the sole oxidant have been developed for the effective synthesis of substituted quinazolines from benzonitriles and 2-ethynylanilines. This method enables the cleavage of C-C triple bonds and the construction of new C-N and C-C bonds in one operation, highlighting the efficiency and sustainability of the synthesis process (Wang et al., 2018). Similarly, palladium-catalyzed intramolecular C(sp2)-H carboxamidation of N-arylamidines has been developed for the efficient synthesis of quinazolin-4(3H)-ones, showcasing an atom-economic and step-efficient strategy (Ma et al., 2011).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is crucial for understanding their reactivity and properties. Detailed structural analysis is typically achieved through spectroscopic methods such as NMR, IR, MS, and HRMS. These analytical techniques provide insights into the molecular architecture, including substituent effects and electronic configuration, which are essential for tailoring the compound's properties for specific applications (Li Shi et al., 2013).

Chemical Reactions and Properties

Quinazoline derivatives undergo various chemical reactions, offering versatile functionality. For example, reactions with (hetero)aromatic aldehydes lead to the formation of acrylonitriles, highlighting the reactivity of the cyano group in facilitating nucleophilic addition and subsequent cyclization processes. This reactivity pattern is fundamental for constructing complex molecular frameworks (Volovenko et al., 2002).

科学的研究の応用

Synthesis Techniques and Properties

The development of substituted quinazolines, including compounds related to 4-(4-oxo-3(4H)-quinazolinyl)phthalonitrile, has been facilitated through various synthesis techniques. For instance, a copper-catalyzed process enables the synthesis of substituted quinazolines from benzonitriles and 2-ethynylanilines, using molecular oxygen as the sole oxidant. This method effectively cleaves the C-C triple bond and constructs new C-N and C-C bonds in one operation, showcasing the potential for creating diverse quinazoline derivatives with significant properties, including fluorescence (Wang et al., 2018). Furthermore, the synthesis of isatoic anhydride derivatives highlights the versatility of quinazoline compounds as convenient building blocks for various nitrogen-containing heterocyclic structures, indicating their broad applicability in scientific research (Bogdanov & Mironov, 2016).

Antimicrobial Activity

A novel series of polyhalobenzonitrile quinazolin-4(3H)-one derivatives demonstrated significant antimicrobial activities against several bacterial and fungal strains. Among these compounds, one in particular exhibited potent antimicrobial properties, comparable to those of well-known antibiotics and fungicides. This suggests the potential of 4-(4-oxo-3(4H)-quinazolinyl)phthalonitrile derivatives in developing new antimicrobial agents (Shi et al., 2013).

Catalytic and Optical Applications

The synthesis and characterization of novel iron(II) and cobalt(II) phthalocyanine complexes derived from phthalonitrile derivatives have been explored for their catalytic activity in cyclohexene oxidation and potential optical applications. These studies reveal the compounds' utility in selective oxidation processes and their promising features for various industrial applications, including as dyes and in air-purifying materials (Saka et al., 2013).

Heterocyclic Antioxidants

Research into the synthesis of heterocyclic antioxidants utilizing microwave-assisted methods has yielded compounds with moderate antioxidant activity. This indicates the role of quinazoline derivatives in creating effective antioxidants for potential therapeutic applications (Sompalle & Roopan, 2016).

特性

IUPAC Name |

4-(4-oxoquinazolin-3-yl)benzene-1,2-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8N4O/c17-8-11-5-6-13(7-12(11)9-18)20-10-19-15-4-2-1-3-14(15)16(20)21/h1-7,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUPAQYJOUZGIEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC(=C(C=C3)C#N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5533702.png)

![4-{[(4-methoxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5533710.png)

![3-[5-(ethylthio)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5533718.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5533721.png)

![4-[(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5533722.png)

![N-(3-acetylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5533729.png)

![6-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5533758.png)

![1-[(5-acetyl-2,4-dimethyl-1H-pyrrol-3-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5533770.png)

![2-(4-chlorobenzyl)-8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5533790.png)

![4-[(4-nitro-1H-imidazol-1-yl)methyl]benzonitrile](/img/structure/B5533794.png)

![N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-phenoxyacetamide](/img/structure/B5533800.png)

![1-[(4-nitro-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B5533820.png)